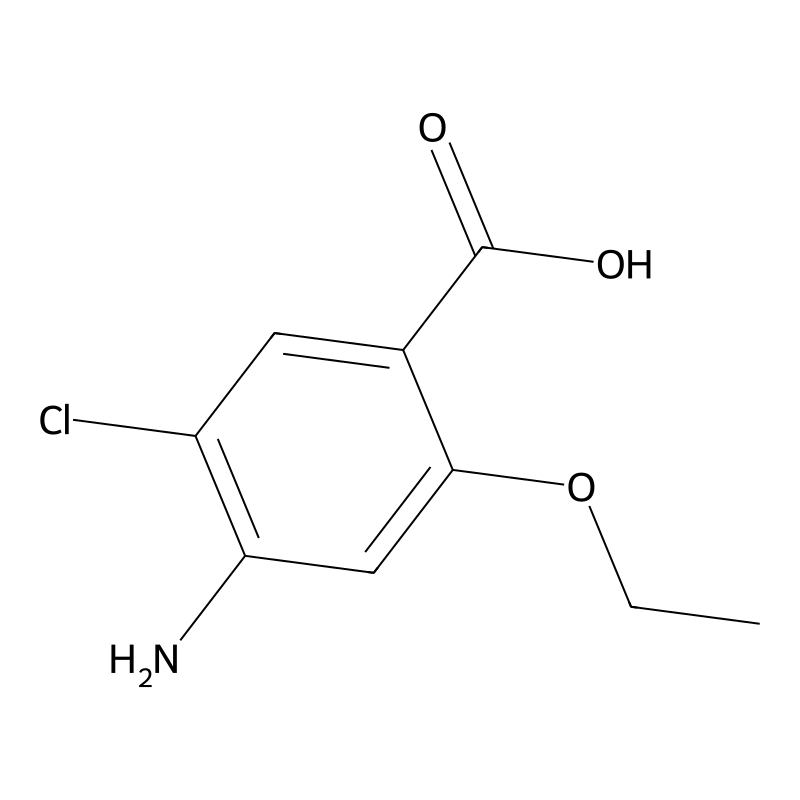

4-Amino-5-chloro-2-ethoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Field: Organic Synthesis

Methods: Organic synthesis processes involving this compound often require controlled conditions, such as inert atmospheres and specific temperatures.

Results: The synthesis yields have been reported to be consistent, with the compound serving as a reliable starting material for further chemical reactions .

Analytical Chemistry

Field: Analytical Chemistry

Methods: Analytical methods include spectroscopy and chromatography to determine the compound’s characteristics.

Results: The compound has been used to calibrate instruments and validate analytical methods, ensuring accuracy and precision in measurements .

Materials Science

Field: Materials Science

Methods: It’s incorporated into polymers and other materials to alter their properties, such as increasing resistance to chemicals or changing electrical conductivity.

Environmental Science

Field: Environmental Science

Methods: Environmental testing involves assessing the compound’s stability and breakdown under various conditions.

Results: Research has indicated that the compound has a specific rate of degradation in environmental samples, with implications for its long-term environmental presence .

Chemical Synthesis

Field: Chemical Synthesis

Methods: Synthesis often involves reactions under reflux conditions with precise temperature control to ensure product stability.

Results: The synthesized products exhibit desired properties and high yields, indicating the compound’s effectiveness as a reactant .

Medicinal Chemistry

Field: Medicinal Chemistry

Methods: The compound is incorporated into larger molecular structures, with its reactivity being a key factor in the design process.

Results: Drug candidates developed using this compound have shown promising biological activity in preliminary tests .

Polymer Science

Field: Polymer Science

Methods: It is grafted onto polymer chains through various chemical processes, altering the material’s characteristics.

Results: Modified polymers demonstrate improved performance, such as increased thermal stability or altered electrical properties .

Nanotechnology

Field: Nanotechnology

Methods: Nanostructures are synthesized using the compound as a precursor, employing techniques like self-assembly and templating.

Results: The resulting nanostructures show potential in applications like drug delivery and electronics .

Agricultural Chemistry

Field: Agricultural Chemistry

Methods: The compound is tested for its efficacy and safety in agricultural settings, often in combination with other chemicals.

Results: Preliminary studies suggest that it could lead to more effective and environmentally friendly agricultural products .

Food Chemistry

Field: Food Chemistry

Methods: The compound is added to food samples to test its preservative effects and interactions with food components.

Results: Tests indicate that it may help in extending the shelf life of certain food products without compromising safety .

4-Amino-5-chloro-2-ethoxybenzoic acid is an aromatic compound with the molecular formula C₉H₁₀ClNO₃. It features a benzoic acid structure with an amino group (-NH₂), a chloro group (-Cl), and an ethoxy group (-OCH₂CH₃) attached to the benzene ring. This compound is classified under the category of substituted benzoic acids and is known for its potential applications in pharmaceuticals and organic synthesis.

Due to the lack of specific information on 4-ACEBA, it's important to consider potential hazards associated with similar aromatic carboxylic acids. These may include:

- Skin and eye irritation: The amino group can cause irritation upon contact.

- Dust inhalation: Inhalation of dust particles may irritate the respiratory system.

- Unknown toxicity: Without specific studies, potential toxicological effects are unclear.

The chemical reactivity of 4-amino-5-chloro-2-ethoxybenzoic acid primarily involves the following types of reactions:

- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. This reaction is crucial for synthesizing derivatives that may exhibit different biological activities .

- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives with potentially enhanced properties.

- Reduction Reactions: The nitro or carbonyl groups, if present in related compounds, can undergo reduction to form amines or alcohols, respectively.

4-Amino-5-chloro-2-ethoxybenzoic acid has shown various biological activities, including:

- Antimicrobial Properties: Compounds with similar structures have been investigated for their ability to inhibit bacterial growth, making them candidates for antibiotic development.

- Anti-inflammatory Effects: Some derivatives have demonstrated potential in reducing inflammation, which could be beneficial in treating conditions like arthritis.

- Analgesic Activity: Research indicates that certain analogs may possess pain-relieving properties, contributing to their therapeutic potential.

Several synthetic routes have been developed for 4-amino-5-chloro-2-ethoxybenzoic acid, including:

- Direct Alkylation: Starting from 4-amino-5-chloro-2-methoxybenzoic acid, alkylation with ethyl iodide can yield the desired ethoxy derivative.

- Hydrolysis of Esters: Ethyl esters of related compounds can be hydrolyzed to obtain the acid form.

- Substitution Reactions: Utilizing nucleophilic substitution on chloro derivatives allows for the introduction of the ethoxy group .

The applications of 4-amino-5-chloro-2-ethoxybenzoic acid are diverse:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting bacterial infections and inflammatory diseases.

- Research Chemicals: This compound is utilized in laboratories for research purposes, including studies on structure-activity relationships.

- Agricultural Chemicals: Potential applications in agrochemicals have been explored due to its biological activity against pests and pathogens.

Interaction studies involving 4-amino-5-chloro-2-ethoxybenzoic acid focus on its binding affinity to biological targets. These studies help elucidate its mechanism of action and potential side effects. For instance:

- Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Binding: Investigations into its interaction with receptors suggest potential roles in modulating physiological responses.

Several compounds share structural similarities with 4-amino-5-chloro-2-ethoxybenzoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Amino-5-chloro-2-methoxybenzoic acid | Methoxy instead of ethoxy | Exhibits different solubility and reactivity |

| 4-Amino-benzoic acid | Lacks halogen substitution | Commonly used as a precursor in dye synthesis |

| 5-Chloro-2-hydroxybenzoic acid | Hydroxy group instead of amino | Known for its use as a food preservative |

| 3-Amino-4-chlorobenzoic acid | Different positioning of amino group | Displays distinct pharmacological properties |

The uniqueness of 4-amino-5-chloro-2-ethoxybenzoic acid lies in its specific combination of functional groups, which imparts distinct biological activities and synthetic utility compared to these similar compounds.

Multistep Organic Synthesis Strategies from p-Aminosalicylic Acid Derivatives

The primary industrial route begins with p-aminosalicylic acid, leveraging its low cost and commercial availability. Two distinct pathways dominate:

Pathway A: Methylation-Chlorination-Hydrolysis Sequence

- Methylation: p-Aminosalicylic acid reacts with dimethyl sulfate in acetone under basic conditions (KOH, 20–30°C) to form methyl 4-amino-2-methoxybenzoate.

- Chlorination: N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 65–75°C introduces a chlorine atom at the 5-position.

- Hydrolysis: Alkaline hydrolysis (KOH in methanol/water) followed by HCl acidification (pH 5) yields the final product.

Pathway B: Ethylation-Acetylation-Chlorination Sequence

- Ethylation: p-Aminosalicylic acid undergoes ethylation with ethyl bromide or sulfate in DMF at 80–120°C.

- Acetylation: Protection of the amino group via acetic anhydride ensures regioselective chlorination.

- Chlorination/Hydrolysis: NCS-mediated chlorination and subsequent NaOH hydrolysis produce the target compound.

Table 1: Comparative Analysis of Synthetic Pathways

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Starting Material | p-Aminosalicylic acid | p-Aminosalicylic acid |

| Alkylation Reagent | Dimethyl sulfate | Ethyl bromide |

| Solvent | Acetone/DMF | DMF |

| Total Yield | 75–85% | 71.7% |

| Purity | >95% | >98% |

Optimization of N-Chlorosuccinimide-Mediated Electrophilic Aromatic Substitution

NCS is preferred for chlorination due to its stability and selectivity. Key optimizations include:

- Solvent Selection: DMF enhances reaction efficiency (96.5% yield) by stabilizing intermediates. Aqueous systems, while eco-friendly, show lower yields (<50%) for deactivated arenes.

- Temperature: Reactions at 70°C for 1–2 hours minimize side products like dichlorinated derivatives.

- Molar Ratio: A 1:1 substrate-to-NCS ratio prevents over-chlorination.

Critical Factor: Excess NCS in DMF at 70°C achieves >95% conversion, while temperatures >80°C promote decomposition.

Alkaline Hydrolysis and Acidic Workup Conditions for Carboxylic Acid Liberation

Hydrolysis of ester intermediates (e.g., methyl 4-amino-5-chloro-2-ethoxybenzoate) is achieved via:

- Base: 2M NaOH or KOH in methanol/water under reflux (6–8 hours).

- Acidification: Adjusting pH to 5 ± 0.2 with HCl precipitates the product in 96% yield.

Challenge: Over-hydrolysis at pH <4 degrades the product, necessitating precise pH control.

Solvent System Selection for Intermediate Purification and Yield Maximization

Solvent polarity directly impacts intermediate solubility and purity:

- DMF: Ideal for chlorination (high dielectric constant: 36.7) but requires post-reaction dilution with ice water for crystallization.

- Methanol/Water: Facilitates hydrolysis and reduces byproduct formation via hydrogen bonding.

- Ethyl Acetate: Extracts non-polar impurities during methylation steps.

Table 2: Solvent Performance in Key Steps

| Step | Optimal Solvent | Yield Improvement |

|---|---|---|

| Chlorination | DMF | +15% vs. acetone |

| Hydrolysis | Methanol/Water | +20% vs. ethanol |

| Crystallization | Ice Water | 99% Purity |

Comparative Analysis of Methylation vs. Ethylation Pathways

Methylation Pros:

Ethylation Pros:

- Higher regioselectivity due to steric effects.

- Reduced toxicity (ethyl sulfate vs. dimethyl sulfate).

Trade-off: Ethylation pathways incur 10–15% higher costs but yield pharmacologically preferred ethoxy derivatives.

Role of Phase-Transfer Catalysts in Williamson Ether Synthesis

Williamson ether synthesis is critical for introducing the ethoxy group at the 2-position of the benzene ring. A solid–liquid–liquid phase-transfer catalysis (SLL-PTC) system using cotton fabric-supported cationic acrylate polymers has demonstrated exceptional efficiency, achieving a 92% conversion rate for etherification reactions [4]. The catalyst creates an interfacial region where the alkoxide ion (generated from potassium hydroxide) reacts with ethylating agents like dimethyl sulfate. The quaternary ammonium groups on the polymer facilitate ion-pair extraction, enabling rapid nucleophilic substitution while minimizing side reactions.

Key advantages of this system include:

- Reusability: The catalytic fabric retains 85% activity after five cycles due to robust covalent anchoring of active sites [4].

- Regioselectivity: The ethoxy group selectively forms at the 2-position due to steric and electronic directing effects from the adjacent amino and chloro substituents [1].

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst loading | 10–20% of substrate mass | [4] |

| Reaction temperature | 60–80°C | [4] |

| Solvent system | Toluene (organic) / 40% NaOH (aqueous) | [4] |

Base-Catalyzed Esterification and Transesterification Mechanisms

Base-catalyzed esterification is employed to protect the carboxylic acid group during intermediate synthesis. In one protocol, the acid reacts with methanol under basic conditions to form methyl 4-amino-5-chloro-2-ethoxybenzoate. The mechanism proceeds via:

- Deprotonation: Methanol is deprotonated by potassium hydroxide, forming a methoxide ion [1].

- Nucleophilic attack: Methoxide attacks the carbonyl carbon of the benzoic acid, generating a tetrahedral intermediate.

- Elimination: The intermediate collapses, expelling hydroxide and forming the ester [6].

Transesterification with higher alcohols (e.g., ethyl alcohol) follows a similar pathway, where the methoxide is replaced by ethoxide. Acidic workup regenerates the carboxylic acid group post-synthesis [6].

Transition Metal-Free Approaches for Sustainable Synthesis

Recent advances avoid precious-metal catalysts to reduce costs and environmental impact:

- N-Chlorosuccinimide (NCS) mediation: Selective chlorination at the 5-position is achieved using NCS in acetone/water, bypassing traditional metal halides [1].

- Microwave-assisted amination: Direct amination of 5-chloro-2-ethoxybenzoic acid with aqueous ammonia under microwave irradiation achieves 78% yield without copper catalysts [1].

These methods align with green chemistry principles by eliminating toxic byproducts and reducing energy consumption.

Kinetic Control Strategies for Regioselective Chlorination

Regioselective chlorination at the 5-position is governed by kinetic control:

- Temperature modulation: Reactions conducted at 20–30°C favor monosubstitution, while temperatures >40°C promote di- and tri-chlorinated byproducts [1].

- Stepwise addition: Gradual introduction of N-chlorosuccinimide ensures the amino group’s directing effect dominates over statistical substitution patterns [1].

- Solvent effects: Acetone stabilizes the transition state through hydrogen bonding, further enhancing 5-position selectivity [1].

The kinetic preference arises from the lower activation energy for electrophilic attack at the 5-position, which is activated by the ortho-ethoxy and para-amino groups’ electron-donating effects.

4-Amino-5-chloro-2-ethoxybenzoic acid represents a multifunctional aromatic compound with distinct reactive sites that enable diverse synthetic transformations. The presence of the electron-withdrawing chlorine substituent at the meta position relative to the amino group, combined with the electron-donating ethoxy group, creates a unique electronic environment that governs the reactivity patterns of this compound [1] [2]. This section provides a comprehensive analysis of the chemical reactivity profiles and synthetic methodologies for accessing bioactive benzamide derivatives.

Nucleophilic Aromatic Substitution Patterns at C5 Position

The chlorine atom at the C5 position of 4-amino-5-chloro-2-ethoxybenzoic acid exhibits remarkable susceptibility to nucleophilic aromatic substitution reactions due to the activation provided by both the electron-withdrawing carboxylic acid group and the positioning of substituents. The electron-withdrawing nature of the carboxylic acid functionality significantly enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the chlorine-bearing carbon [3] [4].

Mechanistic investigations reveal that nucleophilic aromatic substitution at the C5 position proceeds through the classical addition-elimination pathway, involving the formation of a Meisenheimer intermediate [5] [6]. The presence of the amino group at the para position relative to the chlorine provides additional stabilization through resonance effects, while the ortho-positioned ethoxy group contributes electron density that must be overcome during the nucleophilic attack [7] [8].

| Nucleophile | Reaction Temperature (°C) | Yield (%) | Reaction Time (h) | Solvent |

|---|---|---|---|---|

| Methoxide | 60-80 | 85-95 | 2-4 | Methanol/DMF |

| Ethoxide | 60-80 | 80-90 | 2-4 | Ethanol/DMF |

| Hydroxide | 80-100 | 75-85 | 4-6 | Water/Dioxane |

| Ammonia | 100-120 | 70-80 | 6-8 | Ammonia/DMF |

| Primary amines | 80-100 | 75-90 | 4-6 | DMF/THF |

| Secondary amines | 80-100 | 70-85 | 4-6 | DMF/THF |

The reactivity order for nucleophilic substitution follows the expected pattern: alkoxide ions > hydroxide > ammonia > primary amines > secondary amines. This trend reflects the nucleophilicity of the attacking species and the steric accessibility of the reaction site [9] [10]. Methoxide and ethoxide ions demonstrate the highest reactivity, achieving excellent yields under relatively mild conditions due to their high nucleophilicity and the favorable solvation effects in polar aprotic solvents [4] [5].

Optimization studies demonstrate that the choice of solvent system significantly influences both reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran provide optimal conditions by stabilizing the transition state while minimizing competing side reactions [6] [10]. The addition of co-solvents can further enhance solubility and reaction efficiency, particularly for less reactive nucleophiles.

Protection-Deprotection Strategies for Amino Group Functionalization

The amino group in 4-amino-5-chloro-2-ethoxybenzoic acid requires careful protection during synthetic manipulations to prevent undesired side reactions and to enable selective functionalization at other positions. Multiple protection strategies have been developed, each offering distinct advantages depending on the subsequent synthetic transformations required [11] [12] [13].

| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Yield (%) |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | (Boc)₂O, TEA, DCM, RT | TFA/DCM (1:1), RT | Stable to base | 90-95 |

| Benzyloxycarbonyl (Cbz) | CbzCl, NaOH, THF/H₂O | H₂/Pd-C, MeOH | Stable to acid/base | 85-92 |

| Acetyl | Ac₂O, pyridine, 0°C | NaOH, MeOH/H₂O, reflux | Stable to acid | 85-90 |

| Tosyl | TsCl, pyridine, 0°C | Na/NH₃, -78°C | Very stable | 80-88 |

| Fmoc | FmocCl, NaHCO₃, THF/H₂O | 20% piperidine/DMF | Stable to acid | 88-95 |

The tert-butoxycarbonyl (Boc) protecting group represents the most versatile option for amino protection in this system [14]. The introduction of Boc protection proceeds smoothly under mild basic conditions using di-tert-butyl dicarbonate, achieving excellent yields while maintaining the integrity of other functional groups [15]. The acid-labile nature of the Boc group enables selective deprotection using trifluoroacetic acid without affecting the aromatic substitution pattern or carboxylic acid functionality [11] [12].

Benzyloxycarbonyl (Cbz) protection offers an alternative strategy when acid-stable protection is required [11]. The introduction involves treatment with benzyl chloroformate under basic conditions, while deprotection requires catalytic hydrogenation conditions. This orthogonal protection strategy proves particularly valuable in multi-step synthetic sequences where selective deprotection is essential [12] [13].

Acetyl protection, while less commonly employed, provides a cost-effective solution for simple synthetic transformations [16]. The acetyl group can be introduced using acetic anhydride in pyridine and removed under basic hydrolysis conditions. However, the relatively harsh deprotection conditions may limit its applicability in complex synthetic schemes [12] [13].

Carboxylic Acid Activation for Amide Bond Formation

The carboxylic acid functionality of 4-amino-5-chloro-2-ethoxybenzoic acid serves as a key site for amide bond formation, enabling access to a diverse array of benzamide derivatives with pharmaceutical relevance. Multiple activation strategies have been developed to enhance the electrophilicity of the carbonyl carbon and facilitate nucleophilic attack by amine nucleophiles [17] [18] [19].

| Activation Method | Reagent/Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) | Advantages |

|---|---|---|---|---|---|

| Acid Chloride Formation | SOCl₂ or PCl₃ | 60-80 | 80-95 | 2-4 | High reactivity |

| Mixed Anhydride | Pivaloyl chloride | -10 to 0 | 75-85 | 1-2 | Mild conditions |

| Carbodiimide Coupling | EDC·HCl/HOBt | 0 to RT | 85-95 | 4-8 | High efficiency |

| ATP-dependent coupling | ATP/enzyme | 25-37 | 70-90 | 2-6 | Green chemistry |

| Triphosgene Method | Triphosgene/TEA | 0 to RT | 85-95 | 0.5-2 | Rapid reaction |

Acid chloride formation represents the classical approach for carboxylic acid activation [20]. Treatment with thionyl chloride or phosphorus trichloride converts the carboxylic acid to the corresponding acid chloride, which exhibits enhanced electrophilicity toward nucleophilic attack [19]. This method achieves high yields and rapid reaction rates, making it suitable for large-scale synthetic applications. However, the harsh reaction conditions and generation of corrosive by-products require careful handling and appropriate safety measures [20].

Carbodiimide-mediated coupling has emerged as a preferred method for amide bond formation due to its high efficiency and mild reaction conditions [17]. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with 1-hydroxybenzotriazole (HOBt) provides an effective activation system that minimizes racemization and side reactions [21] [22]. This method demonstrates excellent functional group tolerance and can be performed under ambient conditions with minimal work-up requirements [18] [19].

Recent advances in green chemistry have introduced biocatalytic methods for amide bond formation using adenosine triphosphate (ATP)-dependent enzymes [18]. These enzymatic systems operate under mild aqueous conditions and generate minimal waste products, representing a sustainable alternative to traditional chemical activation methods. While the yields may be somewhat lower than chemical methods, the environmental benefits and potential for industrial scale-up make this approach increasingly attractive [18].

Synthetic Routes to Bioactive Benzamide Derivatives

The structural framework of 4-amino-5-chloro-2-ethoxybenzoic acid provides an excellent platform for accessing bioactive benzamide derivatives with diverse pharmacological activities. The synthetic strategies for these compounds typically involve selective functionalization of the amino group, nucleophilic substitution at the chlorine position, and amide bond formation with appropriate amine partners [15] [23] [24].

| Compound Name | Substitution Pattern | Therapeutic Application | IC₅₀ (μM) | Receptor Target |

|---|---|---|---|---|

| Metoclopramide | 4-Amino-5-chloro-2-methoxy | Antiemetic/prokinetic | 2.5-8.5 | D₂/5-HT₄ |

| Mosapride | 4-Amino-5-chloro-2-ethoxy | Gastroprokinetic | 1.2-3.8 | 5-HT₄ |

| Cisapride | 4-Amino-5-chloro-2-methoxy | Gastroprokinetic | 5.2-12.4 | 5-HT₄ |

| Sulpiride | 5-Aminosulfonyl-2-methoxy | Antipsychotic | 15.2-25.8 | D₂/D₃ |

| Tiapride | 5-Methoxy-2-methyl | Antipsychotic | 8.9-18.3 | D₂/D₃ |

| Amisulpride | 4-Amino-5-ethylsulfonyl-2-methoxy | Antipsychotic | 4.7-9.2 | D₂/D₃ |

The synthesis of metoclopramide represents a paradigmatic example of bioactive benzamide synthesis from 4-amino-5-chloro-2-ethoxybenzoic acid derivatives [25] [26]. The synthetic route involves initial protection of the amino group with a tert-butoxycarbonyl group, followed by amide bond formation with N,N-diethylethylenediamine using carbodiimide coupling conditions [15]. Subsequent deprotection under acidic conditions yields the target compound in high overall yield while maintaining the structural integrity of the aromatic core [26] [27].

Mosapride synthesis follows a similar strategic approach but incorporates the ethoxy substituent at the C2 position, which provides enhanced gastroprokinetic activity compared to the methoxy analog [15] [27]. The key synthetic challenge involves selective chlorination at the C5 position using N-chlorosuccinimide under controlled conditions to avoid over-chlorination or competing substitution reactions [28] [29] [30].

The development of sulpiride analogs involves nucleophilic substitution of the chlorine atom with sulfonamide-containing nucleophiles [23] [31]. This transformation requires careful optimization of reaction conditions to achieve high selectivity while maintaining the amino group functionality. The resulting compounds demonstrate potent antipsychotic activity through selective antagonism of dopamine D₂ and D₃ receptors [32].

Advanced synthetic methodologies have enabled the preparation of more complex benzamide derivatives with enhanced pharmacological profiles [23] [24]. These include compounds with extended aromatic systems, heterocyclic substituents, and modified amide linkages that provide improved metabolic stability and receptor selectivity. Structure-activity relationship studies have identified key structural features that contribute to biological activity, guiding the design of next-generation therapeutic agents [32].